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Compound Name: Multi-kinase-IN-1

Cat. No.: B12418686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Multi-kinase-IN-1, also identified as Compound 11k, is a potent kinase inhibitor with

demonstrated anti-tumor activity, particularly in the context of colorectal cancer. Its primary

mechanism of action involves the induction of apoptosis. While its primary targets have been

identified as the receptor tyrosine kinases c-Met and Ron, a comprehensive understanding of

its off-target effects is crucial for its development as a therapeutic agent and its use as a

chemical probe in research. This document provides a detailed overview of the known off-

target profile of Multi-kinase-IN-1, presenting available quantitative data, experimental

methodologies, and relevant signaling pathways.

Kinase Inhibition Profile
Multi-kinase-IN-1 (Compound 11k) has been evaluated against a panel of kinases to

determine its selectivity profile. The primary targets are c-Met and Ron, with additional

inhibitory activity observed against several other kinases.

Quantitative Kinase Inhibition Data
The following table summarizes the known inhibitory concentrations (IC50) of Multi-kinase-IN-
1 against various kinases.
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Kinase Target IC50 (µM) Inhibition (%) @ 1 µM

Primary Targets

c-Met 0.382 65.0

Ron 0.122 84.4

Off-Targets

PDGFRα >10 28.5

c-Src >10 35.2

AXL >10 40.1

c-Kit >10 15.3

B-Raf >10 8.7

IGF1R >10 10.5

Data sourced from a study by Zhou et al. on novel quinoline analogues for the treatment of

colorectal cancer.

Experimental Protocols
The kinase inhibitory activity of Multi-kinase-IN-1 was determined using a well-established

biochemical assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The enzymatic activity of the kinases was quantified using the ADP-Glo™ Kinase Assay, a

luminescent ADP detection assay. This method measures the amount of ADP produced during

the kinase reaction, which is directly proportional to the kinase activity.

Materials:

Recombinant human kinases (c-Met, Ron, PDGFRα, c-Src, AXL, c-Kit, B-Raf, IGF1R)

Multi-kinase-IN-1 (Compound 11k)
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Substrate specific for each kinase

ATP (Adenosine triphosphate)

Kinase buffer

ADP-Glo™ Reagent

Kinase Detection Reagent

96-well plates

Luminometer

Procedure:

A kinase reaction mixture was prepared containing the specific kinase, its substrate, and ATP

in a kinase buffer.

Multi-kinase-IN-1 was added to the reaction mixture at various concentrations to determine

its inhibitory effect. A control reaction without the inhibitor was also prepared.

The reaction was initiated by the addition of ATP and incubated at room temperature for a

specified period to allow for the enzymatic reaction to proceed.

Following incubation, the ADP-Glo™ Reagent was added to terminate the kinase reaction

and deplete the remaining ATP.

The Kinase Detection Reagent was then added, which contains enzymes that convert the

ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used

in a luciferase/luciferin reaction to produce a luminescent signal.

The luminescence was measured using a luminometer. The intensity of the light signal is

directly proportional to the amount of ADP produced and, therefore, correlates with the

kinase activity.

The percentage of inhibition was calculated by comparing the luminescence of the reactions

containing Multi-kinase-IN-1 to the control reaction. IC50 values were then determined from
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the dose-response curves.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Multi-kinase-IN-1 and

the general workflow of the kinase inhibition assay.
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Caption: Inhibition of c-Met and Ron by Multi-kinase-IN-1 blocks downstream signaling.

Off-Target Kinase Interactions
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Caption: Multi-kinase-IN-1 exhibits moderate off-target inhibition of PDGFRα, c-Src, and AXL.

Experimental Workflow for Kinase Assay
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Caption: Workflow of the ADP-Glo™ kinase assay for measuring inhibitor potency.

Summary and Conclusion
Multi-kinase-IN-1 is a potent inhibitor of its primary targets, c-Met and Ron. However, it also

demonstrates off-target activity against PDGFRα, c-Src, and AXL, albeit at significantly higher

concentrations. The inhibitory effects on c-Kit, B-Raf, and IGF1R are minimal. Researchers and

drug developers should be aware of these off-target effects when utilizing Multi-kinase-IN-1 in

experimental models or considering it for further therapeutic development. The provided data

and protocols offer a foundational understanding of its selectivity profile. Further
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comprehensive kinome screening would be beneficial to fully elucidate the complete off-target

landscape of this compound.

To cite this document: BenchChem. [In-Depth Technical Guide: Known Off-Target Effects of
Multi-kinase-IN-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418686#known-off-target-effects-of-multi-kinase-
in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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